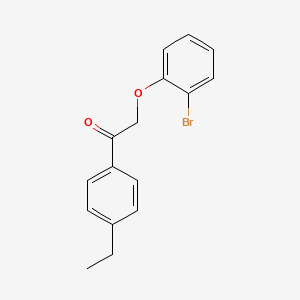![molecular formula C7H14O4 B14312019 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol CAS No. 113897-27-1](/img/structure/B14312019.png)
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. This specific compound is notable for its stability and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes, including 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol, can be synthesized from carbonyl compounds and diols. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For instance, a common method employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have also been used effectively .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxolanes often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The use of molecular sieves or orthoesters can help in the effective removal of water, thereby driving the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: The compound is utilized in the synthesis of various biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol exerts its effects involves the formation of stable cyclic structures. These cyclic structures protect reactive functional groups during chemical reactions, thereby enhancing the selectivity and yield of the desired products . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
2-Methyl-1,3-dioxolane: Differing by the presence of a methyl group.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: An ester derivative.
Uniqueness
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .
Propiedades
Número CAS |
113897-27-1 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-(1,3-dioxolan-2-ylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H14O4/c8-4-6(5-9)3-7-10-1-2-11-7/h6-9H,1-5H2 |
Clave InChI |
VKSDGCQNRDJHHB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
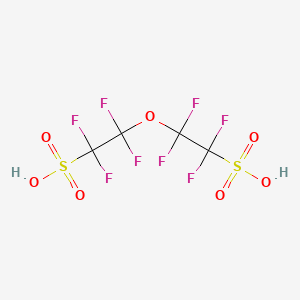
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)

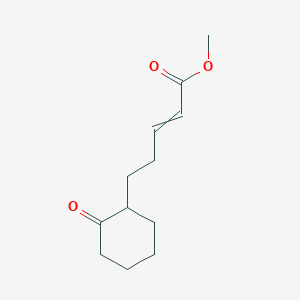
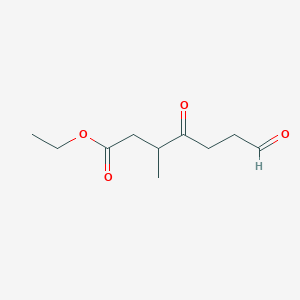
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)

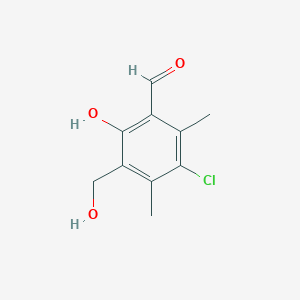
![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)

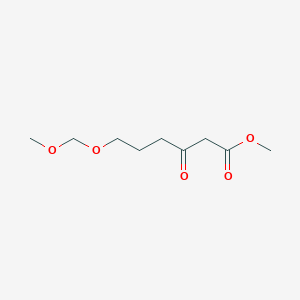
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
